N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

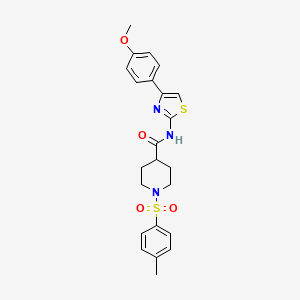

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperidine ring, and a tosyl group, which contribute to its distinctive properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenylamine with α-haloketones under acidic conditions.

Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate amine precursors.

Tosylation: The tosyl group is added by reacting the intermediate compound with tosyl chloride in the presence of a base such as pyridine.

Final Coupling: The final step involves coupling the thiazole and piperidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance

Activité Biologique

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, commonly referred to as ML277, is a synthetic compound that has garnered attention for its biological activity, particularly as a selective activator of the KCNQ1 potassium channel. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Basic Information

- Chemical Name : this compound

- CAS Number : 1401242-74-7

- Molecular Formula : C23H25N3O4S2

- Molecular Weight : 471.59 g/mol

- Purity : ≥98% (HPLC)

Structural Characteristics

The compound's structure features a thiazole ring, a piperidine moiety, and a tosyl group, contributing to its pharmacological properties. The presence of the methoxyphenyl group enhances its lipophilicity, which is critical for membrane permeability.

ML277 is primarily recognized for its role as a selective activator of KCNQ1 channels , with an effective concentration (EC50) of approximately 260 nM. This selectivity is significant as it exhibits over 100-fold selectivity against other KCNQ channels (KCNQ2 and KCNQ4) and the hERG potassium channel, which is crucial in cardiac repolarization processes .

Cardiovascular Effects

KCNQ1 channels are essential in cardiac action potential repolarization. By activating these channels, ML277 may have potential therapeutic implications in treating conditions such as long QT syndrome and other cardiac arrhythmias. The selective activation of KCNQ1 can help stabilize cardiac rhythm without affecting other potassium channels that could lead to adverse effects.

Neurological Effects

Emerging research suggests that KCNQ1 activation may also influence neuronal excitability. Given the role of potassium channels in neurotransmission, ML277 could potentially be explored for its effects on neurological disorders characterized by altered excitability.

Case Studies and Experimental Results

- High-Throughput Screening : A study utilizing high-throughput screening identified ML277 as a potent KCNQ1 activator from a library of over 300,000 compounds. The screening employed depolarization-triggered thallium influx to measure channel activation .

- Selectivity Studies : Detailed selectivity assays demonstrated that ML277 does not activate KCNQ2 or KCNQ4 channels effectively, confirming its potential use in therapies targeting specific ion channel dysfunctions without off-target effects .

- In Vivo Studies : Preliminary animal studies indicate that ML277 may positively influence cardiac function by enhancing KCNQ1 activity during stress conditions, suggesting a protective role against arrhythmias .

Data Summary Table

| Parameter | Value |

|---|---|

| EC50 (KCNQ1) | 260 nM |

| Selectivity Ratio | >100-fold vs. KCNQ2/KCNQ4/hERG |

| Molecular Weight | 471.59 g/mol |

| Purity | ≥98% (HPLC) |

Applications De Recherche Scientifique

Pharmacological Significance

1.1 Potassium Channel Activation

ML277 is primarily recognized as a potent and selective activator of the KCNQ1 potassium channel (also known as Kv7.1). It exhibits an effective concentration (EC50) of approximately 260 nM, indicating its strong ability to enhance KCNQ1 currents in cardiomyocytes . This activation plays a crucial role in cardiac repolarization, making it a candidate for treating conditions such as Long QT Syndrome, which is characterized by delayed cardiac repolarization and increased risk of arrhythmias.

1.2 Selectivity Profile

The compound demonstrates significant selectivity for KCNQ1 over other potassium channels such as KCNQ2 and KCNQ4, with over 100-fold selectivity noted . This selectivity is vital for minimizing side effects associated with broader potassium channel activators.

Drug Discovery Applications

2.1 Lead Compound in Medicinal Chemistry

ML277 serves as a valuable lead compound in medicinal chemistry for the development of new drugs targeting cardiac ion channels. Its structure-activity relationship (SAR) studies have provided insights into the modifications that can enhance its efficacy and metabolic stability . For instance, alterations to the sulfonamide moiety have been explored to optimize its pharmacokinetic properties.

2.2 In Vitro Studies

In vitro studies have demonstrated ML277's potential to augment the IKs current (the slow component of the delayed rectifier potassium current), which is essential for maintaining normal cardiac rhythm . These findings underscore its utility in preclinical studies aimed at understanding ion channel dynamics and their implications in cardiac health.

Case Studies and Research Findings

3.1 Metabolic Stability and Clearance

Research has highlighted ML277's metabolic pathways and clearance rates in both human and rat models. The compound showed high plasma protein binding and was unstable towards oxidative metabolism, leading to predictions of high clearance rates . Subsequent modifications aimed at improving metabolic stability have led to derivatives with enhanced pharmacokinetic profiles while retaining biological activity.

3.2 Clinical Implications

The implications of ML277's action on KCNQ1 extend beyond basic research; it holds promise for clinical applications in treating arrhythmias. Its selective activation could provide therapeutic benefits without the risks associated with non-selective potassium channel blockers.

Data Tables

| Species | Clearance Rate (mL/min/kg) | Plasma Protein Binding (%) |

|---|---|---|

| Human | 18.0 | <0.01 |

| Rat | 64.7 | <0.01 |

Propriétés

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S2/c1-16-3-9-20(10-4-16)32(28,29)26-13-11-18(12-14-26)22(27)25-23-24-21(15-31-23)17-5-7-19(30-2)8-6-17/h3-10,15,18H,11-14H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMWHNLEKGGIRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.